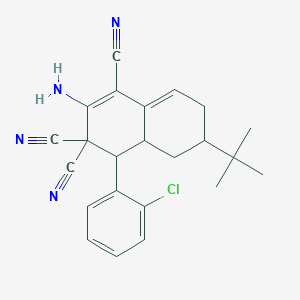![molecular formula C21H13Cl3N2O2 B11551247 N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11551247.png)
N-[(E)-(3-chloro-4-methoxyphenyl)methylidene]-2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is a complex organic compound that features a combination of chlorinated and methoxylated phenyl groups, along with a benzoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE typically involves a multi-step process. The initial step often includes the preparation of the benzoxazole core, followed by the introduction of the chlorinated and methoxylated phenyl groups. The final step involves the formation of the imine linkage under specific conditions, such as the use of a dehydrating agent to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For instance, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of chlorine atoms with other functional groups.
Scientific Research Applications
(E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is conducted to explore its potential as a drug candidate.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chlorinated and methoxylated phenyl derivatives, as well as benzoxazole-containing molecules. Examples include:
Dichloroanilines: These compounds have similar structural features and are used in the production of dyes and herbicides.
Heparinoids: These compounds, found in marine organisms, have structures similar to heparin and are used for their anticoagulant properties.
Uniqueness
(E)-1-(3-CHLORO-4-METHOXYPHENYL)-N-[2-(2,5-DICHLOROPHENYL)-1,3-BENZOXAZOL-5-YL]METHANIMINE is unique due to its specific combination of functional groups and its potential applications across various fields. Its structural complexity and the presence of multiple reactive sites make it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C21H13Cl3N2O2 |
|---|---|
Molecular Weight |
431.7 g/mol |
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)-N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]methanimine |
InChI |
InChI=1S/C21H13Cl3N2O2/c1-27-19-6-2-12(8-17(19)24)11-25-14-4-7-20-18(10-14)26-21(28-20)15-9-13(22)3-5-16(15)23/h2-11H,1H3 |
InChI Key |
IRCZNOGGICZKBZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C=CC(=C4)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-phenyl-4-(pyrrolidin-1-yl)-6-{(2Z)-2-[3-(trifluoromethyl)benzylidene]hydrazinyl}-1,3,5-triazin-2-amine](/img/structure/B11551165.png)
![N'~1~,N'~3~-bis[(E)-(3-methoxyphenyl)methylidene]benzene-1,3-dicarbohydrazide](/img/structure/B11551169.png)
![3-Bromo-N'-[(E)-[2-(heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11551172.png)
![4-[(E)-[(2-Methoxyphenyl)imino]methyl]-2-nitrophenyl benzoate](/img/structure/B11551177.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)benzohydrazide](/img/structure/B11551179.png)

![2-(3-methylphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione](/img/structure/B11551190.png)
![N'-[(E)-(Furan-2-YL)methylidene]-2-[(naphthalen-2-YL)amino]acetohydrazide](/img/structure/B11551197.png)
![N-(3-fluorophenyl)-2-[(2E)-2-(4-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11551209.png)
![N'-[(E)-{2-[bis(2-methylpropyl)amino]-5-nitrophenyl}methylidene]-4-bromobenzohydrazide](/img/structure/B11551231.png)
![(2E)-N-(4-methylphenyl)-2-{[(4-methylphenyl)carbamoyl]imino}ethanamide](/img/structure/B11551237.png)
![N-[(1Z)-3-{(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11551244.png)
![2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-5-chloro-N-(4-chlorophenyl)benzamide](/img/structure/B11551249.png)
![4,4'-{(2-nitrobenzene-1,4-diyl)bis[nitrilo(E)methylylidene]}bis(2-methoxyphenol)](/img/structure/B11551251.png)
